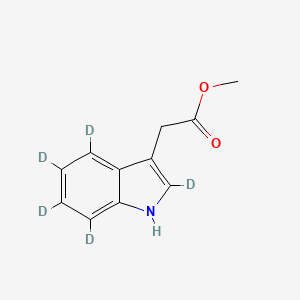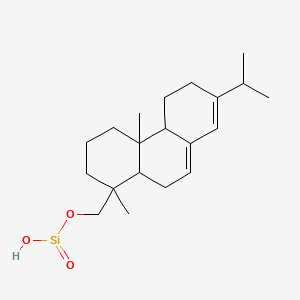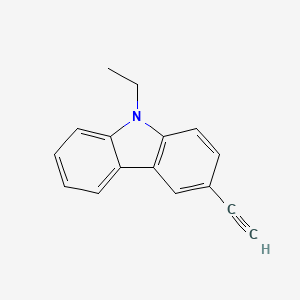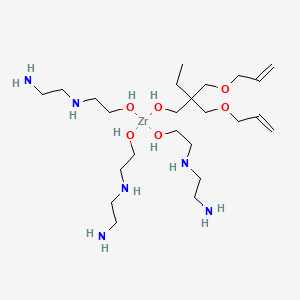
Methyl-Indol-2,4,5,6,7-D5-3-acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl indole-2,4,5,6,7-D5-3-acetate is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen. This compound is a methyl ester derivative of indole-3-acetic acid, a naturally occurring plant hormone known as auxin. The deuterium labeling makes it useful in various scientific research applications, particularly in studies involving metabolic pathways and reaction mechanisms.
Wissenschaftliche Forschungsanwendungen
Methyl indole-2,4,5,6,7-D5-3-acetate has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the role of auxins in plant growth and development.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
Methyl Indole-2,4,5,6,7-D5-3-acetate, a derivative of indole, is primarily used in the fields of pharmaceuticals and fragrance . Indole is a signaling molecule produced by both bacteria and plants . The compound’s primary targets are likely to be the receptors that bind indole and its derivatives .
Mode of Action
Indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Biochemical Pathways
Indole and its derivatives are known to be involved in various physiological processes . They can influence the biological effects of bacteria as signaling molecules .
Pharmacokinetics
In the pharmaceutical industry, methyl indole-2,4,5,6,7-d5-3-acetate is used as a tracer in drug metabolism studies . This suggests that it may have favorable pharmacokinetic properties.
Result of Action
Indole and its derivatives are known to maintain intestinal homeostasis and impact liver metabolism and the immune response .
Action Environment
The action of Methyl Indole-2,4,5,6,7-D5-3-acetate may be influenced by various environmental factors. For instance, the compound is stable under normal conditions of use and storage, but it can react with strong oxidizing agents and strong acids .
Biochemische Analyse
Biochemical Properties
It is known that it is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol and diethyl ether . It has a boiling point of 239 °C and a flash point of 104 °C .
Molecular Mechanism
It is known that it is used as a tracer in drug metabolism studies .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions of use and storage .
Metabolic Pathways
It is known that it is involved in the metabolism of tryptophan .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl indole-2,4,5,6,7-D5-3-acetate typically involves the deuteration of indole-3-acetic acid followed by esterification. One common method involves the use of deuterated reagents to introduce deuterium atoms into the indole ring. The reaction conditions often include the use of deuterated solvents and catalysts to ensure high incorporation of deuterium.
Industrial Production Methods
Industrial production of Methyl indole-2,4,5,6,7-D5-3-acetate may involve large-scale deuteration processes using specialized equipment to handle deuterated reagents. The process is optimized to achieve high yields and purity, making the compound suitable for use in research and development.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl indole-2,4,5,6,7-D5-3-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Indole-3-acetic acid derivatives.
Reduction: Indole-3-ethanol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl indole-3-acetate: A non-deuterated analog with similar chemical properties but lacking the stability provided by deuterium.
Indole-3-acetic acid: The parent compound, a natural plant hormone with widespread biological activity.
Indole-3-butyric acid: Another auxin analog used in plant growth studies.
Uniqueness
Methyl indole-2,4,5,6,7-D5-3-acetate is unique due to its deuterium labeling, which enhances its stability and makes it an invaluable tool in research applications. The deuterium atoms allow for precise tracking in metabolic studies, providing insights that are not possible with non-deuterated compounds.
Eigenschaften
IUPAC Name |
methyl 2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7,12H,6H2,1H3/i2D,3D,4D,5D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHADMDGDNYQRX-BCDFGHNYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(=O)OC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1E)-1-Penten-1-yloxy]-1,3-benzothiazole](/img/structure/B560795.png)
![(1S,2R,4S,5R,10S,11R,13S,14R,15R,18R)-14-hydroxy-5-(1-hydroxyethyl)-10,15-dimethyl-3,6,12,17-tetraoxahexacyclo[8.7.1.02,4.04,9.011,13.015,18]octadec-8-ene-7,16-dione](/img/structure/B560796.png)



![Spiro[3-oxa-4-azatricyclo[5.2.1.02,6]deca-1(9),2(6),4-triene-8,1'-cyclopropane]](/img/structure/B560807.png)


